molecular formula C16H12N4O2S B5731183 6-hydroxy-5-[(2-phenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one

6-hydroxy-5-[(2-phenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B5731183
M. Wt: 324.4 g/mol
InChI Key: RVAZTIXSVDEXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-5-[(2-phenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability

Preparation Methods

The synthesis of 6-hydroxy-5-[(2-phenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one typically involves the diazotization of an aromatic amine followed by coupling with a suitable pyrimidine derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound . Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-hydroxy-5-[(2-phenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules, leading to various effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

6-hydroxy-5-[(2-phenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-14-13(15(22)18-16(23)17-14)20-19-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,17,18,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAZTIXSVDEXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.